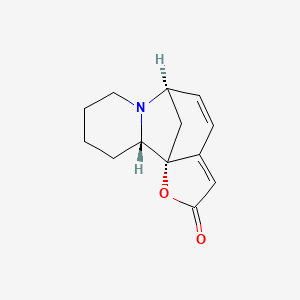

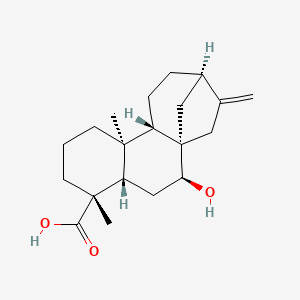

ent-7alpha-Hydroxykaur-16-en-19-oic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

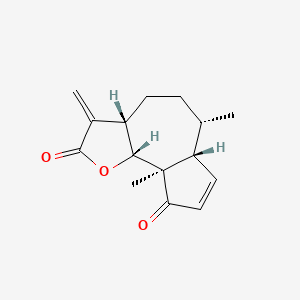

Ent-7alpha-hydroxykaur-16-en-19-oic acid is an ent-kaurane diterpenoid that is ent-kaur-16-en-19-oic acid carrying an additional 7alpha-hydroxy substituent. It is a conjugate acid of an ent-7alpha-hydroxykaur-16-en-19-oate.

Wissenschaftliche Forschungsanwendungen

Biotransformation and Metabolite Production

Research has shown that ent-7alpha-Hydroxykaur-16-en-19-oic acid can undergo biotransformation through the action of microorganisms like Mortierella isabellina, resulting in the production of various hydroxylated metabolites. These metabolites have been evaluated for their cell viability, indicating potential biomedical applications (Lin et al., 2007).

Antihypertensive Activity

Studies involving the transformation of ent-7alpha-Hydroxykaur-16-en-19-oic acid by Bacillus megaterium and Aspergillus niger have led to the discovery of novel compounds with antihypertensive effects. These findings highlight the therapeutic potential of these compounds in managing high blood pressure (Yang et al., 2004).

Diterpene Metabolism and Biological Activity

Research involving Aspergillus niger has shown that the metabolism of ent-kaur-16-en-19-oic acid produces metabolites like ent-7alpha,11beta-dihydroxy-kaur-16-en-19-oic acid. These metabolites exhibit significant biological activity, such as the ability to inhibit the electrically induced contraction of guinea-pig ileum, suggesting potential pharmacological uses (Marquina et al., 2009).

Antiviral and Antimalarial Potential

Compounds like ent-kaur-16-en-19-oic acid derived from plants such as Croton pseudopulchellus have been tested for their effects on virus replication and against Plasmodium falciparum. Although some compounds showed weak activity, these studies open avenues for exploring antiviral and antimalarial properties of these derivatives (Langat et al., 2012).

Cytotoxicity Against Cancer Cells

Research has also delved into the cytotoxicity of certain derivatives of ent-7alpha-Hydroxykaur-16-en-19-oic acid, providing insights into their potential use in targeting cancer cells. For instance, studies on compounds isolated from Helianthus tuberosus showed cytotoxic effects against human breast cancer cell lines (Pan et al., 2009).

Plant Growth Regulation

ent-7alpha-Hydroxykaur-16-en-19-oic acid and its derivatives have been identified as effective plant growth regulators. These compounds exhibit significant activities in bioassays like the lettuce hypocotyl and barley aleurone bioassays, indicating their potential in agricultural applications (de Oliveira et al., 2008).

Na+,K+-ATPase Inhibition

Research has identified (-)-ent-kaur-16-en-19-oic acid as an inhibitor of Na+,K+-ATPase, an enzyme crucial in maintaining cellular ion balance. This finding suggests potential applications in modulating this enzyme's activity for therapeutic purposes (Ngamrojnavanich et al., 2003).

Eigenschaften

CAS-Nummer |

21435-01-8 |

|---|---|

Produktname |

ent-7alpha-Hydroxykaur-16-en-19-oic acid |

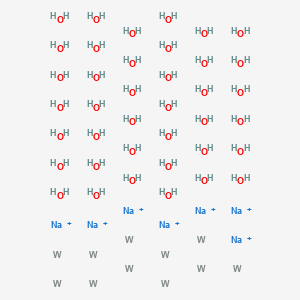

Molekularformel |

C20H30O3 |

Molekulargewicht |

318.4 g/mol |

IUPAC-Name |

(1R,2S,4S,5R,9S,10S,13R)-2-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H30O3/c1-12-10-20-11-13(12)5-6-14(20)18(2)7-4-8-19(3,17(22)23)15(18)9-16(20)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18+,19-,20+/m1/s1 |

InChI-Schlüssel |

KMLXVEXJZSTMBV-YDIYEOSVSA-N |

Isomerische SMILES |

C[C@@]12CCC[C@@]([C@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)O)(C)C(=O)O |

SMILES |

CC12CCCC(C1CC(C34C2CCC(C3)C(=C)C4)O)(C)C(=O)O |

Kanonische SMILES |

CC12CCCC(C1CC(C34C2CCC(C3)C(=C)C4)O)(C)C(=O)O |

Herkunft des Produkts |

United States |

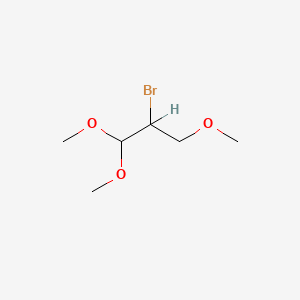

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(phenylthio)-1H-indol-2-yl]propanoic acid methyl ester](/img/structure/B1200755.png)

![methyl (2S)-2-[[[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200759.png)